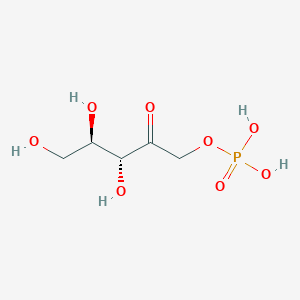
D-ribulose 1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-ribulose 1-phosphate is a ribulose 1-phosphate in which ribulose has D-configuration. It derives from a D-ribulose. It is a conjugate acid of a this compound(2-).
D-Xylulose 1-phosphate belongs to the class of organic compounds known as monosaccharide phosphates. These are monosaccharides comprising a phosphated group linked to the carbohydrate unit. D-Xylulose 1-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, D-xylulose 1-phosphate is primarily located in the cytoplasm. D-Xylulose 1-phosphate can be converted into D-ribulose. Outside of the human body, D-xylulose 1-phosphate can be found in a number of food items such as asian pear, rape, sunburst squash (pattypan squash), and root vegetables. This makes D-xylulose 1-phosphate a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Role in Photosynthesis and Carbon Assimilation
D-ribulose 1-phosphate plays a crucial role in the process of photosynthesis and carbon assimilation. It is involved in the first step of photosynthetic carbon assimilation, being a key substrate for the enzyme D-ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). Rubisco catalyzes the carboxylation of D-ribulose 1,5-bisphosphate, a critical step in the Calvin cycle, which is fundamental for carbon fixation in plants (Sulpice et al., 2007).
Inhibition and Regulation Mechanisms
This compound is also significant in understanding the inhibition and regulation of Rubisco. Certain compounds, such as 2-carboxyarabinitol-1-phosphate, which is structurally similar to this compound, are known to inhibit Rubisco. This inhibition mechanism is crucial for understanding the diurnal regulation of Rubisco activity in plants (Berry et al., 1987).
Enzymatic Synthesis and Applications
Enzymatic synthesis of this compound and its derivatives has been a subject of interest. For instance, a procedure for preparative-scale enzymic synthesis of D-[14C]ribulose 1,5-bisphosphate from D-[14C]glucose has been described, demonstrating the potential for producing labeled compounds for biochemical studies (Kuehn & Hsu, 1978).
Structural and Mechanistic Insights
Studies on the structure and mechanism of enzymes interacting with this compound, such as ribose-5-phosphate isomerases, have provided valuable insights into the catalytic mechanisms and potential applications in biotechnology. These studies are instrumental in understanding the enzymatic processes involving this compound and its importance in metabolic pathways (Chen et al., 2020).
Novel Reactions and Pathways
The diverse reactions and pathways involving this compound are subjects of ongoing research. For example, studies on the RuBisCO superfamily have revealed novel reactions and mechanisms beyond the traditional carboxylation, highlighting the functional diversity and the importance of this compound in various biochemical contexts (Imker et al., 2007).
Propriétés
Numéro CAS |
63323-91-1 |
|---|---|
Formule moléculaire |
C5H11O8P |
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
[(3R,4R)-3,4,5-trihydroxy-2-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/t3-,5-/m1/s1 |
Clé InChI |
NBOCCPQHBPGYCX-NQXXGFSBSA-N |
SMILES isomérique |
C([C@H]([C@H](C(=O)COP(=O)(O)O)O)O)O |
SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)O |
SMILES canonique |
C(C(C(C(=O)COP(=O)(O)O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



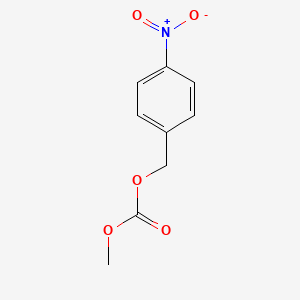
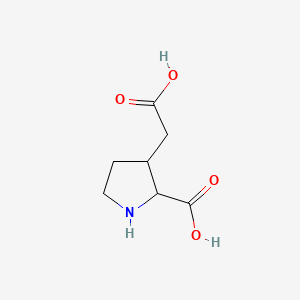
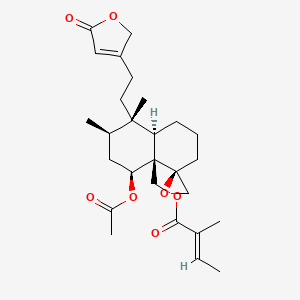
![[(2S,3R,4S,6R)-2-[[(2R,3R,4S,5R,8R,9S,10S,11R,12R)-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-7-oxo-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-dimethyl-prop-2-ynylazanium](/img/structure/B1255096.png)
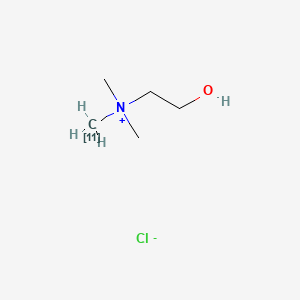

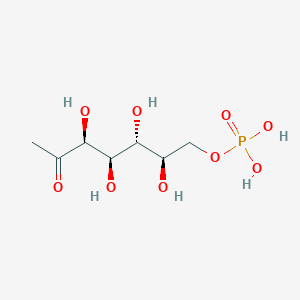
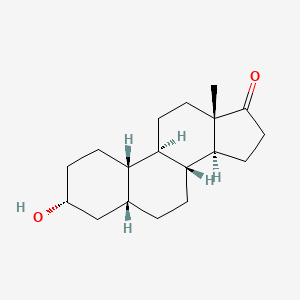
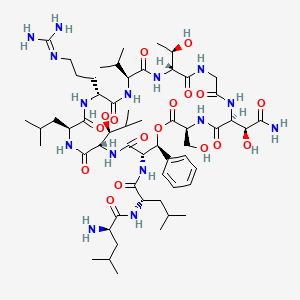
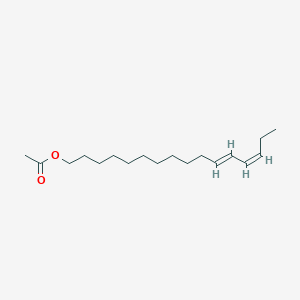
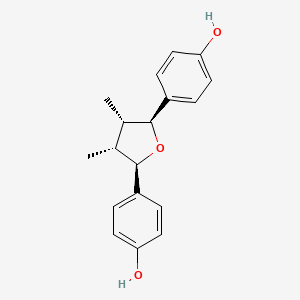
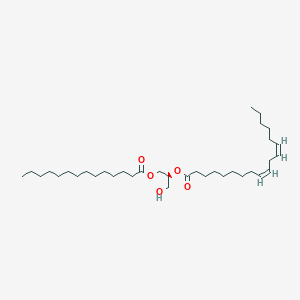
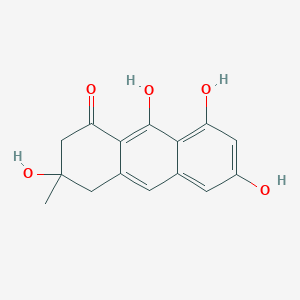
![(4-{(R)-2-[(R)-2-(3-Chloro-phenyl)-2-hydroxy-ethylamino]-propyl}-phenoxy)-acetic acid methyl ester](/img/structure/B1255114.png)